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Compound Name: 2,6-Difluoroanisole

Cat. No.: B1301606 Get Quote

Compound of Interest

Compound Name: 2,6-Difluoroanisole

Synonyms: 1,3-Difluoro-2-methoxybenzene

CAS Number: 437-82-1

Molecular Formula: C₇H₆F₂O

Molecular Weight: 144.12 g/mol

Structure: 

Introduction
This technical guide provides a comprehensive overview of the spectroscopic data for 2,6-
Difluoroanisole, a fluorinated aromatic ether valuable as a building block in the synthesis of

pharmaceuticals, agrochemicals, and advanced materials. The presence of two fluorine atoms

flanking the methoxy group imparts unique electronic properties and conformational

constraints, making detailed spectroscopic analysis crucial for its application in complex
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molecular design. This document is intended for researchers, scientists, and professionals in

drug development, offering a centralized resource for its spectral characteristics.

While a complete, publicly available, and verified experimental dataset for 2,6-Difluoroanisole
is not readily accessible, this guide presents a combination of data from available sources and

predicted values based on established spectroscopic principles. The experimental protocols

provided are standardized methodologies suitable for the analysis of this compound.

Summary of Spectroscopic Data
The following tables summarize the key quantitative data from the spectroscopic analysis of

2,6-Difluoroanisole.

Table 1: ¹H NMR Data for 2,6-Difluoroanisole (Predicted)

Chemical Shift (δ) ppm Multiplicity Assignment

~7.1 - 7.3 m Aromatic CH (H-4)

~6.9 - 7.0 t Aromatic CH (H-3, H-5)

~3.9 s Methoxy (OCH₃)

Solvent: CDCl₃, Frequency:

400 MHz. Predictions are

based on the analysis of

similar substituted aromatic

compounds.

Table 2: ¹³C NMR Data for 2,6-Difluoroanisole
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Chemical Shift (δ) ppm Assignment

153.2 (dd, J=246.1, 8.1 Hz) C-F (C-2, C-6)

125.7 (t, J=10.9 Hz) C-H (C-4)

124.9 (t, J=17.5 Hz) C-OCH₃ (C-1)

112.0 (dd, J=20.0, 4.0 Hz) C-H (C-3, C-5)

62.1 Methoxy (OCH₃)

Solvent: CDCl₃. Data sourced from

SpectraBase.

Table 3: IR Absorption Data for 2,6-Difluoroanisole (Predicted & Typical)

Wavenumber (cm⁻¹) Intensity Assignment

~3050 - 3100 Weak Aromatic C-H Stretch

~2960, 2840 Medium Aliphatic C-H Stretch (CH₃)

~1620 - 1630 Strong C=C Aromatic Ring Stretch

~1470 - 1490 Strong C=C Aromatic Ring Stretch

~1250 - 1290 Strong Aryl-O Asymmetric Stretch

~1010 - 1050 Strong Aryl-O Symmetric Stretch

~1270 - 1300 Strong C-F Stretch

~780 - 820 Strong C-H Out-of-Plane Bend

Sample Preparation: Neat

liquid film.

Table 4: Mass Spectrometry Data for 2,6-Difluoroanisole (Predicted)
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m/z Relative Intensity (%) Assignment

144 High [M]⁺ (Molecular Ion)

129 High [M-CH₃]⁺

115 Moderate [M-CHO]⁺

101 Moderate [M-CH₃-CO]⁺

75 Moderate [C₆H₃]⁺

Ionization Method: Electron

Impact (EI) at 70 eV.

Experimental Protocols
The following sections detail the standard methodologies for acquiring the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR: A sample of 2,6-Difluoroanisole (approximately 5-10 mg for ¹H, 20-50 mg

for ¹³C) is dissolved in a deuterated solvent such as chloroform (CDCl₃, ~0.6 mL). The

solution is transferred to a 5 mm NMR tube. Spectra are recorded on a 400 MHz (or higher)

NMR spectrometer. For ¹³C NMR, proton decoupling is employed to simplify the spectrum.

Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy
A drop of neat 2,6-Difluoroanisole is placed between two potassium bromide (KBr) or

sodium chloride (NaCl) salt plates to form a thin liquid film. The plates are mounted in a

sample holder, and the IR spectrum is recorded using a Fourier-Transform Infrared (FT-IR)

spectrometer over a typical range of 4000-400 cm⁻¹. A background spectrum of the clean,

empty plates is recorded prior to the sample analysis for baseline correction.

Mass Spectrometry (MS)
Mass spectra are obtained using a mass spectrometer equipped with an electron impact (EI)

ionization source. A small amount of the liquid sample is introduced into the high-vacuum
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source of the instrument, where it is vaporized and bombarded with a beam of high-energy

electrons (typically at 70 eV). The resulting positively charged molecular ions and fragment

ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass

analyzer (e.g., a quadrupole). The detector records the relative abundance of each ion to

generate the mass spectrum.

Logical Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 2,6-Difluoroanisole.

1. Sample Preparation

2. Data Acquisition

3. Data Analysis

4. Structural Confirmation
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Caption: General workflow for spectroscopic analysis of 2,6-Difluoroanisole.

To cite this document: BenchChem. [Spectroscopic Profile of 2,6-Difluoroanisole: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 6 Tech Support

https://www.benchchem.com/product/b1301606?utm_src=pdf-body
https://www.benchchem.com/product/b1301606?utm_src=pdf-body-img
https://www.benchchem.com/product/b1301606?utm_src=pdf-body
https://www.benchchem.com/product/b1301606#spectroscopic-data-of-2-6-difluoroanisole-nmr-ir-ms
https://www.benchchem.com/product/b1301606#spectroscopic-data-of-2-6-difluoroanisole-nmr-ir-ms
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1301606?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


[https://www.benchchem.com/product/b1301606#spectroscopic-data-of-2-6-difluoroanisole-
nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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